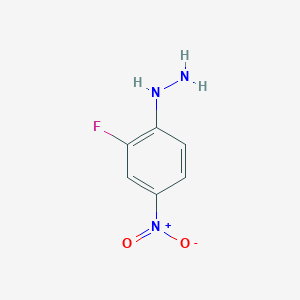

(2-Fluoro-4-nitrophenyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCGUKRKBLHYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396727 | |

| Record name | 2-fluoro-4-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127350-92-9 | |

| Record name | 2-fluoro-4-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-4-nitrophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Fluoro-4-nitrophenyl)hydrazine chemical properties and structure

An In-Depth Technical Guide to (2-Fluoro-4-nitrophenyl)hydrazine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its structure is characterized by a phenyl ring functionalized with three key groups: a hydrazine moiety (-NHNH2), a fluorine atom, and a nitro group (-NO2). This unique combination of functional groups imparts distinct reactivity and makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.

The hydrazine group is a potent nucleophile, renowned for its reaction with carbonyl compounds to form stable hydrazones. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the hydrazine. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in drug development.

Physicochemical and Structural Properties

The molecular architecture of this compound dictates its chemical behavior. The interplay between the electron-donating hydrazine group and the electron-withdrawing nitro and fluoro groups creates a molecule with distinct electronic and steric characteristics.

Core Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are reported in databases, others are computationally predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C6H6FN3O2 | [2][3] |

| Molecular Weight | 171.13 g/mol | [3][4] |

| CAS Number | 127350-92-9 | [3][5] |

| Monoisotopic Mass | 171.0444 Da | [2] |

| Predicted XlogP | 1.2 | [2] |

| Appearance | Expected to be a crystalline solid, similar to related nitrophenylhydrazines. | N/A |

Structural Analysis

The structure of this compound features a benzene ring substituted at positions 1, 2, and 4.

-

Hydrazine Group (-NHNH₂): Located at position 1, this is the primary reactive site for nucleophilic reactions, most notably condensation with aldehydes and ketones.

-

Fluoro Group (-F): At position 2, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. Its small size minimizes steric hindrance compared to other halogens. In drug design, a C-F bond can improve metabolic stability by blocking sites of oxidation.[1]

-

Nitro Group (-NO₂): At position 4, this group is a powerful electron-withdrawing substituent through both inductive and resonance effects. It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the acidity of the N-H protons of the hydrazine moiety.

Spectroscopic characterization is essential for verifying the identity and purity of the compound. Key expected spectral features would include:

-

¹H NMR: Distinct signals for the aromatic protons and the -NH and -NH₂ protons. The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: Resonances for the six aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will show a characteristic large one-bond coupling (¹J C-F).

-

¹⁹F NMR: A singlet or doublet corresponding to the single fluorine atom.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazine), C-F stretching, and asymmetric/symmetric stretching of the N-O bonds in the nitro group.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a predictable fragmentation pattern.

Synthesis and Purification

While commercially available from various suppliers, an understanding of the synthesis of this compound is valuable for researchers. A common and reliable method is the nucleophilic aromatic substitution of a suitable precursor, such as 1,2-difluoro-4-nitrobenzene, with hydrazine hydrate.

Rationale for Synthetic Protocol

The chosen synthetic route leverages the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the para position significantly activates the ring towards nucleophilic attack. The fluorine atom at position 2 is a good leaving group, and its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the adjacent nitro group. Ethanol is an excellent solvent as it readily dissolves hydrazine hydrate and the aromatic substrate, while also being suitable for heating under reflux.

Experimental Protocol: Synthesis

Reaction: Nucleophilic Aromatic Substitution

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in ethanol (10 volumes).

-

Addition of Nucleophile: To the stirred solution, add hydrazine monohydrate (2 equivalents) dropwise at room temperature. The excess hydrazine ensures complete consumption of the starting material and minimizes the formation of diarylhydrazine byproducts.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. Pour the mixture into ice-cold water to precipitate the crude product.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure this compound. Dry the final product under vacuum.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The primary utility of this compound in synthetic chemistry lies in its ability to act as a nucleophile, particularly in the formation of hydrazones.

Hydrazone Formation: The Fischer Indole Synthesis Precursor

The most common reaction involving phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. This reaction is often the first step in the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in pharmaceuticals.

Mechanism Rationale: The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon. The presence of the electron-withdrawing 2-fluoro and 4-nitro groups makes the hydrazine less nucleophilic than phenylhydrazine itself, but the reaction still proceeds efficiently, often under mild acidic catalysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.

Experimental Protocol: Hydrazone Synthesis

Reaction: Condensation with a Carbonyl Compound

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount (1-2 drops) of glacial acetic acid to the solution.

-

Substrate Addition: Add the desired aldehyde or ketone (1 equivalent) to the mixture.

-

Reaction: Stir the mixture at room temperature or with gentle warming. The hydrazone product often precipitates out of the solution upon formation, driving the equilibrium forward. Reaction times can range from 30 minutes to a few hours.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry. The resulting hydrazones are typically stable, colored crystalline solids.[6]

Visualization of Hydrazone Formation Mechanism

Caption: General mechanism for acid-catalyzed hydrazone formation.

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery.

-

Scaffold for Bioactive Molecules: Hydrazones derived from this molecule have been explored for a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[6][7] The N-N=C linkage in hydrazones is a key pharmacophore in many biologically active compounds.

-

Role of Fluorine: The strategic placement of a fluorine atom can enhance a drug's metabolic stability by blocking cytochrome P450-mediated oxidation. It can also increase lipophilicity and improve membrane permeability, leading to better oral bioavailability.[1]

-

Intermediate for Heterocycles: As a precursor for the Fischer indole synthesis, it enables the creation of complex indole-based structures, which are core components of numerous blockbuster drugs (e.g., Sumatriptan, Ondansetron).

-

Activity-Based Probes: Hydrazine-containing molecules can be used as chemical probes to covalently target and profile enzymes, aiding in the discovery of new drug targets and the characterization of inhibitor binding.[8]

Safety and Handling

Substituted nitrophenylhydrazines require careful handling due to their potential toxicity and explosive nature, especially when dry. Information synthesized from safety data sheets of analogous compounds provides a strong basis for safe laboratory practices.[9][10][11][12][13]

| Hazard Category | Recommendations and Precautions |

| Physical Hazards | Risk of explosion if heated under confinement or when dry.[11][13] Often supplied wetted with water to desensitize. Avoid friction, shock, and heat.[13] Keep away from ignition sources.[12] |

| Health Hazards | May be harmful if swallowed or inhaled.[9] Causes skin and serious eye irritation.[11] May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood. |

| Personal Protection | Wear appropriate personal protective equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] |

| Storage | Store in a cool, tightly closed container in a well-ventilated area.[10] For desensitized products, ensure they remain wetted. Some related compounds are stored refrigerated.[9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |

Conclusion

This compound is a highly valuable and versatile reagent for chemical synthesis and drug discovery. Its unique trifunctionalized structure provides a platform for creating diverse molecular architectures, particularly hydrazones and indole derivatives. The presence of the fluorine atom aligns with modern medicinal chemistry strategies for optimizing drug properties. While its handling requires adherence to strict safety protocols due to its potential hazards, its utility as a building block for developing novel therapeutics makes it an indispensable tool for researchers and scientists in the pharmaceutical industry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (3-Fluoro-4-nitrophenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

NIST. Hydrazine, (4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. (4-Fluorophenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

Wang, J., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society. [Link]

-

Chembecker. 2-氟-4-硝基苯肼结构式. CAS号查询. [Link]

-

Loba Chemie. Safety Data Sheet - 4-NITROPHENYL HYDRAZINE AR. (2015). [Link]

-

Abdullahi, M., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery. [Link]

- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

-

Umar, M. I., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones... ChemRxiv. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

PubChem. (4-Nitrophenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Hydrazine. [Link]

-

Organic Syntheses. 2,4-Dinitrophenylhydrazine. [Link]

-

ResearchGate. (2024). Designed work of new (2,4-dinitrophenyl) hydrazine derivatives (B 1-4). [Link]

-

Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 2. PubChemLite - this compound (C6H6FN3O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-FLUORO-4-NITRO-PHENYL HYDRAZINE CAS#: 127350-92-9 [amp.chemicalbook.com]

- 4. (3-Fluoro-4-nitrophenyl)hydrazine | C6H6FN3O2 | CID 21883867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. mail.discoveryjournals.org [mail.discoveryjournals.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. lobachemie.com [lobachemie.com]

- 13. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis pathways for (2-Fluoro-4-nitrophenyl)hydrazine

An In-depth Technical Guide to the Synthesis of (2-Fluoro-4-nitrophenyl)hydrazine

Authored by: A Senior Application Scientist

Foreword: Strategic Importance in Medicinal Chemistry

This compound is a critical building block in contemporary drug discovery and development. Its unique electronic and structural features, characterized by the presence of a fluorine atom and a nitro group on the phenylhydrazine scaffold, make it an invaluable synthon for creating complex heterocyclic compounds. The electron-withdrawing nature of both the fluoro and nitro groups significantly influences the reactivity of the hydrazine moiety, enabling its use in the synthesis of a diverse array of bioactive molecules, particularly kinase inhibitors for oncology. This guide provides a comprehensive overview of the primary synthesis pathways, delves into the mechanistic underpinnings of the reaction, and offers detailed, field-proven protocols to ensure successful and reproducible outcomes in the laboratory.

Part 1: Core Synthesis Strategy: Diazotization and Reduction

The most prevalent and industrially scalable method for synthesizing this compound proceeds through a two-step sequence starting from the readily available 2-fluoro-4-nitroaniline. This strategy involves:

-

Diazotization: Conversion of the primary aromatic amine group of 2-fluoro-4-nitroaniline into a diazonium salt using nitrous acid.

-

Reduction: Subsequent reduction of the intermediate diazonium salt to the desired hydrazine derivative.

This pathway is favored due to its high efficiency, reliability, and the use of cost-effective reagents. The choice of reducing agent in the second step is critical and can be tailored based on laboratory resources and desired purity profiles.

Visualizing the Core Synthesis Workflow

Caption: High-level overview of the two-step synthesis pathway.

Part 2: Mechanistic Insights and Experimental Causality

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Here, we dissect the "why" behind the experimental choices.

Step 1: The Diazotization of 2-Fluoro-4-nitroaniline

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

-

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of 2-fluoro-4-nitroaniline attacks the nitrosonium ion.

-

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group is protonated, forming a good leaving group (H₂O). The departure of water results in the formation of the stable 2-fluoro-4-nitrophenyldiazonium ion.

Critical Experimental Parameter: The temperature must be strictly maintained between 0 and 5 °C. This is because diazonium salts, while relatively stable at low temperatures, are prone to decomposition at higher temperatures, which would lead to the formation of phenolic impurities and a significant reduction in yield.

Step 2: The Reduction of the Diazonium Salt

The choice of reducing agent is a critical decision point that impacts the overall efficiency and safety of the synthesis.

Method A: Tin(II) Chloride Reduction (The Stannous Chloride Method)

This is a widely used and reliable method. Tin(II) chloride (SnCl₂) is a robust reducing agent that efficiently converts the diazonium salt to the corresponding hydrazine.

-

Mechanism: The reaction proceeds via a complex mechanism involving the transfer of electrons from Sn(II) to the diazonium ion. The tin is oxidized to Sn(IV), while the diazonium group is reduced. The reaction is typically carried out in concentrated hydrochloric acid, which helps to maintain the stability of the tin species and the product as a hydrochloride salt.

-

Expertise & Trustworthiness: This method is known for its high yields. The resulting this compound hydrochloride often precipitates from the reaction mixture, facilitating its isolation and purification. The solid product can be collected by filtration and washed to remove inorganic impurities.

Method B: Sodium Sulfite Reduction

An alternative approach involves the use of sodium sulfite (Na₂SO₃). This method is sometimes preferred as it avoids the use of heavy metals.

-

Mechanism: This reduction proceeds through an initial addition of the sulfite ion to the diazonium salt, forming a diazosulfonate intermediate. This intermediate is then hydrolyzed and reduced to the final hydrazine product.

-

Causality: While effective, this method can sometimes be lower-yielding than the tin(II) chloride route and may require more careful control of pH and temperature to avoid side reactions.

Visualizing the Key Mechanistic Steps

Caption: Simplified mechanism showing key intermediates.

Part 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps for execution, purification, and characterization.

Protocol 1: Synthesis via Tin(II) Chloride Reduction

This protocol is adapted from established procedures and is known for its reliability and high yield.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-4-nitroaniline (1.0 eq). Add concentrated hydrochloric acid (approx. 4-5 volumes relative to the aniline). Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water. Add this solution dropwise to the aniline slurry while vigorously stirring and maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3.0-4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C. Add the previously prepared cold diazonium salt solution to the tin(II) chloride solution portion-wise, ensuring the temperature does not rise above 10 °C.

-

Isolation: After the addition is complete, a yellow to orange precipitate of this compound hydrochloride should form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold, dilute hydrochloric acid, followed by a small amount of cold water, and finally with a non-polar solvent like hexane to aid in drying.

-

Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.

Data Presentation: Expected Outcome & Characterization

| Parameter | Expected Value |

| Appearance | Yellow to orange crystalline solid |

| Yield | Typically 80-90% |

| Melting Point | Approx. 185-190 °C (as hydrochloride salt, with decomposition) |

| ¹H NMR | Consistent with the structure of this compound |

| Purity (HPLC) | >98% |

Part 4: Safety and Handling

Trustworthiness through Safety: Adherence to safety protocols is non-negotiable.

-

Hydrazine Derivatives: Hydrazines are toxic and should be handled with extreme care. They are potential carcinogens and skin sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Diazonium Salts: Solid diazonium salts can be explosive when dry. The synthesis is designed to keep the diazonium salt in solution at all times, which is a critical safety feature. Never attempt to isolate the diazonium salt intermediate.

-

Acids and Reagents: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with appropriate care according to their Safety Data Sheets (SDS).

References

- A Method for the Preparation of 2-Fluoro-4-nitrophenylhydrazine.CN105085499A Patent.

Spectroscopic Profile of (2-Fluoro-4-nitrophenyl)hydrazine: A Technical Guide for Researchers

Introduction

(2-Fluoro-4-nitrophenyl)hydrazine is a substituted aromatic hydrazine of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a hydrazine group, a nitro functionality, and a fluorine atom, make it a versatile building block for the synthesis of various heterocyclic compounds with potential pharmacological activities. A thorough understanding of its spectroscopic properties is paramount for unequivocal structure elucidation, reaction monitoring, and quality control.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally related analogs to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol (¹H and ¹³C NMR)

A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazines as it can facilitate the observation of exchangeable N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Solvent suppression techniques may be necessary if residual solvent signals obscure resonances of interest.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, COSY (Correlated Spectroscopy) can be used to establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments are invaluable for correlating directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons.

-

¹H NMR Spectral Interpretation (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic and hydrazine protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-3 | ~8.1 - 8.3 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 2.5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will exhibit a large coupling to the fluorine atom and a smaller meta-coupling to H-5. |

| H-5 | ~7.8 - 8.0 | ddd | J(H-H) ≈ 9, J(H-H) ≈ 2.5, J(H-F) ≈ 2 | This proton is ortho to the hydrazine group and meta to both the fluorine and nitro groups. It will show ortho-coupling to H-6, meta-coupling to H-3, and a small long-range coupling to the fluorine atom. |

| H-6 | ~7.0 - 7.2 | t | J(H-H) ≈ 9, J(H-F) ≈ 9 | This proton is ortho to the hydrazine and fluorine substituents. It will appear as a triplet due to similar ortho-coupling to H-5 and the fluorine atom. |

| -NH- | ~8.5 - 9.5 | br s | - | The chemical shift of the N-H proton of the hydrazine attached to the aromatic ring is expected to be downfield due to the electron-withdrawing nature of the ring. The signal will likely be broad due to quadrupole effects and exchange. |

| -NH₂ | ~4.5 - 5.5 | br s | - | The terminal NH₂ protons of the hydrazine group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature. |

Note: Chemical shifts and coupling constants are estimates based on data from analogous compounds such as 2-nitrophenylhydrazine and 4-(2-fluoro-4-nitrophenyl)morpholine.

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine atom will induce C-F coupling, which is a key diagnostic feature.

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (JCF, Hz) | Rationale |

| C-1 | ~145 - 150 | d, J ≈ 8-12 | This carbon is attached to the hydrazine group and is ortho to the fluorine atom, resulting in a moderate C-F coupling. |

| C-2 | ~152 - 158 | d, J ≈ 240-260 | The carbon directly attached to the fluorine atom will exhibit a very large one-bond C-F coupling constant and will be shifted downfield. |

| C-3 | ~120 - 125 | d, J ≈ 3-5 | This carbon is meta to the fluorine atom, showing a small C-F coupling. It is also ortho to the nitro group. |

| C-4 | ~138 - 142 | s | The carbon bearing the nitro group will appear as a singlet and will be deshielded. |

| C-5 | ~116 - 120 | d, J ≈ 4-6 | This carbon is para to the fluorine, resulting in a small C-F coupling. |

| C-6 | ~110 - 115 | d, J ≈ 20-25 | The carbon ortho to the fluorine atom will show a significant two-bond C-F coupling. |

Note: Predicted chemical shifts are based on analogous compounds and the known effects of fluorine and nitro substituents on aromatic carbon chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a thin film from a suitable solvent. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Interpretation (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3400 - 3200 | N-H stretch | Medium-Strong | A pair of bands in this region is expected for the asymmetric and symmetric stretching of the -NH₂ group. A separate, sharper band may be observed for the -NH- group. |

| 3150 - 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| 1620 - 1580 | Aromatic C=C stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |

| 1530 - 1500 | Asymmetric NO₂ stretch | Strong | A very strong and characteristic absorption for the nitro group. |

| 1350 - 1320 | Symmetric NO₂ stretch | Strong | Another strong and characteristic absorption for the nitro group. |

| 1250 - 1150 | C-N stretch | Medium | Stretching vibration of the bond between the aromatic ring and the hydrazine nitrogen. |

| 1200 - 1000 | C-F stretch | Strong | A strong absorption band characteristic of the carbon-fluorine bond. |

| 850 - 800 | C-H out-of-plane bend | Strong | The substitution pattern on the benzene ring will influence the exact position of this band. |

Note: The predicted vibrational frequencies are based on typical ranges for these functional groups and data from similar molecules like 4-nitrophenylhydrazine and 2,4-dinitrophenylhydrazine.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule, especially when coupled with liquid chromatography (LC-MS). Electron Ionization (EI) can also be used for a more detailed fragmentation analysis (GC-MS).

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

Mass Spectral Interpretation (Predicted)

The mass spectrum of this compound will provide the molecular ion peak and characteristic fragment ions.

Predicted Molecular Ion: The exact mass of this compound (C₆H₆FN₃O₂) is 171.0444 g/mol . High-resolution mass spectrometry (HRMS) should detect the molecular ion [M+H]⁺ at m/z 172.0517 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 170.0371 in negative ion mode.[3]

Predicted Fragmentation Pattern (EI): Under electron ionization, the molecule is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

-

Loss of NH₂: A common fragmentation for hydrazines is the loss of the terminal amino group, leading to a fragment at m/z 155.

-

Loss of NO₂: The nitro group is a good leaving group, and its loss from the molecular ion or other fragments is expected. Loss of NO₂ from the molecular ion would give a fragment at m/z 125.

-

Cleavage of the C-N bond: Homolytic or heterolytic cleavage of the bond between the aromatic ring and the hydrazine moiety can lead to fragments corresponding to the aromatic part and the hydrazine part.

Safety and Handling

Substituted hydrazines and nitroaromatic compounds should be handled with care. This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally similar molecules, we have established a detailed framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the unambiguous identification and characterization of this important chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved January 14, 2026, from [Link]

-

PubChem. (4-Nitrophenyl)hydrazine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

NIST. Hydrazine, (2,4-dinitrophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]

Sources

Physical properties and appearance of (2-Fluoro-4-nitrophenyl)hydrazine

An In-Depth Technical Guide to (2-Fluoro-4-nitrophenyl)hydrazine for Advanced Research

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

This compound is a substituted aromatic hydrazine that holds significant value as a versatile intermediate in synthetic organic chemistry, particularly within the realm of drug discovery and development. Its strategic importance stems from the unique combination of three key functional moieties integrated into a single, relatively simple scaffold: the hydrazine group, a reactive nucleophile essential for forming heterocyclic structures; the nitro group, a strong electron-withdrawing group that modulates electronic properties and can serve as a handle for further chemical transformations; and the fluorine atom, a bioisostere increasingly recognized for its profound impact on pharmacokinetic and pharmacodynamic profiles.[1][2]

The introduction of a fluorine atom into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] Similarly, the nitro- and hydrazine functionalities are precursors to a wide array of pharmacologically active heterocycles, such as indoles, pyrazoles, and indazoles, which are privileged structures in many therapeutic areas. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its effective use in research and synthesis.

Physicochemical and Structural Properties

The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in experimental design. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 127350-92-9 | [4][5][6][7] |

| Molecular Formula | C₆H₆FN₃O₂ | [4][5][8] |

| Molecular Weight | 171.13 g/mol | [4][5][9] |

| Monoisotopic Mass | 171.04440460 Da | [4][8][9] |

| Appearance | Inferred to be a yellow to orange crystalline solid, based on related nitrophenylhydrazines. | [10][11] |

| Melting Point | No experimental data available. | |

| Boiling Point | No data available. | [6] |

| Solubility | Insoluble in water; likely soluble in organic solvents like ethanol, DMSO, and DMF. | [10] |

| Storage Conditions | 2-8°C, Sealed in a dry environment. | [6][7] |

| XLogP3-AA | 1.7 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Expert Insight: The molecular weight of 171.13 g/mol places this compound well within the parameters for fragment-based drug discovery (FBDD), where low molecular weight "fragments" are used as starting points for building more potent leads. The predicted lipophilicity (XLogP3-AA of 1.7) is also in a favorable range for drug candidates, balancing aqueous solubility with membrane permeability.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific isomer are not widely published, a predicted profile can be reliably established based on fundamental principles and data from analogous structures.[4][12][13]

-

¹H NMR: The spectrum is expected to show distinct signals for the hydrazine protons (-NHNH₂) and the three aromatic protons. The hydrazine protons would likely appear as two separate broad signals, one for the NH and another for the NH₂, in the downfield region (typically > 5 ppm), subject to exchange with deuterated solvents. The aromatic protons will be split by each other and by the ¹⁹F nucleus. The proton ortho to the fluorine will show a large coupling constant (~7-10 Hz), while the meta proton will show a smaller coupling (~2-5 Hz). The strong electron-withdrawing effect of the nitro group will shift adjacent protons downfield.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF, typically > 240 Hz), serving as a definitive diagnostic peak. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

-

¹⁹F NMR: This technique is exceptionally useful for fluorinated compounds.[14] A single resonance is expected, and its chemical shift will provide information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[15]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| N-H (Hydrazine) | 3200 - 3400 | Stretch | Medium, often two bands |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium to Weak |

| C=C (Aromatic) | 1450 - 1600 | Stretch | Medium, multiple bands |

| N-O (Nitro Asymmetric) | 1500 - 1560 | Stretch | Strong |

| N-O (Nitro Symmetric) | 1330 - 1370 | Stretch | Strong |

| C-F (Aryl Fluoride) | 1100 - 1250 | Stretch | Strong |

Expert Insight: The two strong, sharp peaks for the nitro group are highly characteristic and provide immediate evidence of its presence. The N-H stretching region can confirm the hydrazine moiety. The combination of these signals with the strong C-F stretch provides a rapid, high-confidence preliminary identification of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which act as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[16]

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z ≈ 171.04.

-

Predicted Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), the hydrazine group (-N₂H₃, 31 Da), or cleavage of the N-N bond.

-

Predicted Collision Cross Section (CCS): For advanced analysis, predicted CCS values can aid in identification in ion mobility-mass spectrometry. For the [M+H]⁺ adduct, the predicted CCS is 127.1 Ų.[8]

Synthesis and Reactivity

Synthetic Workflow

A common and effective method for synthesizing substituted phenylhydrazines is through the copper-catalyzed coupling of an aryl halide with hydrazine hydrate. This approach avoids the often hazardous and unstable diazonium salt intermediates.[17]

Caption: Copper-catalyzed synthesis of this compound.

Step-by-Step Synthetic Protocol

Causality: This protocol is based on a well-established copper-catalyzed N-arylation reaction.[17] Copper(I) iodide serves as the catalyst, and a base like potassium phosphate is required to facilitate the reaction. A high-boiling, polar solvent like PEG-400 is often used to ensure reactants remain in solution at the required temperature. An inert atmosphere is critical to prevent oxidation of the copper catalyst and the hydrazine.

-

Vessel Preparation: To a sealed reaction tube, add 1-fluoro-2-bromo-4-nitrobenzene (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

-

Reagent Addition: Add hydrazine hydrate (85% aqueous solution, 1 mL) and PEG-400 (2 mL).

-

Reaction Execution: Seal the tube and stir the reaction mixture under an argon atmosphere at 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.

Safety, Handling, and Storage

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed (H302).[7]

-

Skin Irritation: Causes skin irritation (H315).[7]

-

Eye Irritation: Causes serious eye irritation (H319).[7]

-

Respiratory Irritation: May cause respiratory irritation (H335).[7]

-

Explosive Risk: Many hydrazine derivatives, especially when dry, are potentially explosive and can be sensitive to heat, friction, or shock.[10][11] Phenylhydrazines are often shipped wetted with water to desensitize them.[10][11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles (conforming to EN166 or NIOSH standards).[18][20]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[18]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[18][20]

Handling and Storage:

-

Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[6][7]

-

Ground and bond containers when transferring material to prevent static electricity buildup.[18][21]

-

Avoid formation of dust. If the material is received dry, handle it with extreme care and consider it potentially explosive.

Applications in Drug Discovery

The unique structural attributes of this compound make it a valuable precursor for synthesizing compounds with therapeutic potential, particularly in oncology and infectious diseases.[22]

Caption: Relationship between structural features and drug discovery applications.

-

Role of Fluorine: The C-F bond is exceptionally strong, which can block sites of metabolism on the aromatic ring, thereby increasing the half-life of a drug.[2] Its high electronegativity can lower the pKa of nearby amino groups, improving solubility and bioavailability at physiological pH.[3]

-

Role of the Hydrazine and Nitro Groups: The hydrazine group is a classic precursor for the Fischer indole synthesis, a cornerstone reaction for creating a wide range of biologically active indole-based compounds, including many kinase inhibitors used in cancer therapy. The nitro group can be readily reduced to an amine, providing an additional point for diversification and attachment of other functional groups to build complex molecules. The combined electron-withdrawing properties of the fluoro and nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution, opening further avenues for synthetic modification.

References

- SAFETY DATA SHEET. (2009, September 22).

-

(3-Fluoro-4-nitrophenyl)hydrazine | C6H6FN3O2 | CID 21883867 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound (C6H6FN3O2) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-氟-4-硝基苯肼结构式 - CAS号查询. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 14, 2026, from [Link]

- 2,4-Dinitrophenylhydrazine. (n.d.).

-

4-NITROPHENYL HYDRAZINE AR MSDS CAS No - Loba Chemie. (2015, April 9). Retrieved January 14, 2026, from [Link]

-

Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior) - ResearchGate. (2019, July 5). Retrieved January 14, 2026, from [Link]

-

1-(2-Fluoro-4-nitrophenyl)piperazine | C10H12FN3O2 | CID 2783066 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (n.d.).

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13). Retrieved January 14, 2026, from [Link]

-

(4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ... - Google Patents. (n.d.).

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14). Retrieved January 14, 2026, from [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (n.d.). Retrieved January 14, 2026, from [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

(4-Nitrophenyl)hydrazine - Hazardous Agents | Haz-Map. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

2,4-Dinitrophenylhydrazine | CAS#:119-26-6 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

-

2-fluoro-4-nitrophenol (C6H4FNO3) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-FLUORO-4-NITRO-PHENYL HYDRAZINE CAS#: 127350-92-9 [amp.chemicalbook.com]

- 6. 127350-92-9|this compound|BLD Pharm [bldpharm.com]

- 7. 2-FLUORO-4-NITRO-PHENYL HYDRAZINE | 127350-92-9 [amp.chemicalbook.com]

- 8. PubChemLite - this compound (C6H6FN3O2) [pubchemlite.lcsb.uni.lu]

- 9. (3-Fluoro-4-nitrophenyl)hydrazine | C6H6FN3O2 | CID 21883867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. lehigh.edu [lehigh.edu]

- 14. mdpi.com [mdpi.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 17. 2-Nitrophenylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. echemi.com [echemi.com]

- 21. lobachemie.com [lobachemie.com]

- 22. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Fluoro-4-nitrophenyl)hydrazine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-nitrophenyl)hydrazine is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry and analytical sciences. Its unique molecular architecture, featuring a hydrazine moiety ortho to a fluorine atom and para to a nitro group, imparts distinct reactivity that makes it a valuable reagent and building block. The electron-withdrawing nature of the nitro group and the presence of the fluorine atom modulate the nucleophilicity of the hydrazine group, influencing its role in key chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications, with a focus on its utility in derivatization reactions for analytical purposes and as a precursor in the synthesis of pharmaceutically relevant scaffolds.

Chemical Identity

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental design. The following table summarizes key physical and chemical data.

| Property | Value | Source |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | Not explicitly stated for this specific isomer; related nitrophenylhydrazines are often orange-red crystalline solids. | General knowledge based on related compounds. |

| Melting Point | Data not available for this specific isomer. For comparison, 4-nitrophenylhydrazine melts at ~156-158 °C (with decomposition). | [2] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Phenylhydrazines generally have limited solubility in water but are soluble in organic solvents like ethanol and acetonitrile. | General chemical principles. |

| LogP | 2.31600 | [3] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A common and logical precursor for this synthesis is 1,2-difluoro-4-nitrobenzene. The greater activation of the fluorine atom at the C1 position (para to the nitro group) towards nucleophilic attack allows for a selective reaction with hydrazine.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene in a suitable solvent such as ethanol or isopropanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An excess of hydrazine is typically used to favor the monosubstitution product.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Core Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool in both analytical chemistry and synthetic drug development.

Derivatization Agent for Carbonyl Compounds in HPLC Analysis

Causality Behind Experimental Choices: Aldehydes and ketones often lack a strong chromophore, making their detection at low concentrations by UV-HPLC challenging. Derivatization with a reagent that introduces a highly UV-absorbent moiety is a common strategy to enhance sensitivity. Phenylhydrazines react with carbonyl compounds to form stable hydrazones, which are typically highly conjugated and thus exhibit strong UV absorbance at specific wavelengths. The nitro group in this compound acts as a powerful chromophore, making the resulting hydrazone derivatives easily detectable. The reaction is typically carried out in an acidic medium to catalyze the nucleophilic attack of the hydrazine on the carbonyl carbon.

Reaction Mechanism: Hydrazone Formation

Caption: Derivatization of a carbonyl compound with this compound.

Detailed Protocol for HPLC Derivatization:

-

Reagent Preparation: Prepare a derivatizing solution of this compound (e.g., 0.1% w/v) in acetonitrile containing a small amount of acid catalyst (e.g., 0.5% v/v sulfuric acid).

-

Sample/Standard Preparation: Accurately weigh or pipette the sample containing the carbonyl compound(s) into a vial. If preparing standards, create a series of solutions of known concentrations of the target aldehydes and ketones in acetonitrile.

-

Derivatization Reaction: Add an excess of the derivatizing solution to the sample/standard vial. Cap the vial tightly and vortex to mix.

-

Incubation: Allow the reaction to proceed in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Quenching and Dilution: After incubation, cool the reaction mixture to room temperature. The reaction can be quenched by adding a small amount of a suitable quenching agent if necessary, although often dilution with the mobile phase is sufficient. Dilute the derivatized sample to an appropriate concentration for HPLC analysis.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with acetonitrile and water is common.

-

Detection: UV detection at the wavelength of maximum absorbance for the hydrazone derivatives (typically in the range of 350-400 nm).

-

Quantification: Create a calibration curve by plotting the peak areas of the derivatized standards against their known concentrations. The concentration of the carbonyl compounds in the sample can then be determined from this curve.

-

Intermediate in Pharmaceutical Synthesis: The Fischer Indole Synthesis

Causality Behind Experimental Choices: The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The Fischer indole synthesis is a powerful and versatile method for constructing this heterocyclic system. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. This compound can serve as the phenylhydrazine component, leading to the formation of fluoro- and nitro-substituted indoles. These substituents can significantly influence the biological activity of the final molecule by altering its electronic properties, lipophilicity, and metabolic stability. The nitro group can also serve as a handle for further functionalization, for example, by reduction to an amino group.

Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis.

The Fischer indole synthesis is a cornerstone in the synthesis of many pharmaceutical compounds. For instance, the triptan class of anti-migraine drugs, such as Sumatriptan, are often synthesized using this methodology. While not directly using this compound, the principle remains the same, and the use of substituted phenylhydrazines is crucial for creating the diverse range of indole-based drugs on the market.[4][5]

Safety and Handling

As a nitroaromatic and hydrazine derivative, this compound requires careful handling to minimize risks.

-

Hazard Classification: Based on data for similar compounds like 2-nitrophenylhydrazine and 4-nitrophenylhydrazine, this compound should be considered harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6][8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed. Refrigeration (2-8°C) is recommended for long-term storage.[4][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical reagent with significant applications in both analytical and synthetic chemistry. Its utility as a derivatizing agent enhances the analytical detection of carbonyl compounds, while its role as a precursor in the Fischer indole synthesis provides a pathway to novel, biologically active molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety practices, is paramount for its effective and safe utilization in research and drug development.

References

-

Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]

-

Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63 (4), 373–401. [Link]

-

PubChem. (3-Fluoro-4-nitrophenyl)hydrazine. [Link]

-

Loba Chemie. 4-NITROPHENYL HYDRAZINE AR MSDS. [Link]

-

p-NITRO PHENYL HYDRAZINE 98.5% AR MATERIAL SAFETY DATA SHEET. [Link]

Sources

- 1. 2-FLUORO-4-NITRO-PHENYL HYDRAZINE CAS#: 127350-92-9 [amp.chemicalbook.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. 2-氟-4-硝基苯肼_分子量_结构式_性质_CAS号【127350-92-9】_化源网 [chemsrc.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer_indole_synthesis [chemeurope.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide on the Reactivity and Chemical Behavior of (2-Fluoro-4-nitrophenyl)hydrazine

Abstract: This guide provides a comprehensive technical overview of (2-Fluoro-4-nitrophenyl)hydrazine, a key reagent and building block in modern organic and medicinal chemistry. We will explore its intrinsic electronic properties, characteristic reactivity patterns, and its strategic application in the synthesis of high-value compounds, particularly indole derivatives for the pharmaceutical industry. The causality behind its reactivity, validated experimental protocols, and its role in the development of kinase inhibitors will be detailed, offering researchers and drug development professionals actionable insights.

Introduction: The Strategic Importance of this compound

This compound is an aromatic hydrazine derivative distinguished by the presence of two powerful electron-withdrawing groups on the phenyl ring: a nitro group (-NO2) at the para position and a fluorine atom (-F) at the ortho position. This specific substitution pattern imbues the molecule with unique electronic characteristics that govern its reactivity and make it a valuable precursor in complex organic synthesis.

The hydrazine moiety (-NHNH2) is inherently nucleophilic, but its reactivity is significantly modulated by the ring substituents. The strategic placement of the fluoro and nitro groups creates a molecule that is both a potent reagent for classic condensation reactions and a versatile scaffold for constructing heterocyclic systems of profound interest in drug discovery, such as indoles and pyrazoles.[1][2] This guide will dissect the chemical behavior of this compound, providing a foundational understanding for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent begins with its fundamental properties. While extensive literature specifically detailing the physicochemical constants of this compound is sparse, data can be inferred from related structures and is available from commercial suppliers.[3][4]

Table 1: Key Properties of this compound

| Property | Value/Information | Source/Note |

| CAS Number | 127350-92-9 | [3] |

| Molecular Formula | C6H6FN3O2 | [5] |

| Molecular Weight | 171.13 g/mol | Calculated |

| Appearance | Typically an orange to red crystalline solid | General property of nitrophenylhydrazines[6] |

| Predicted XlogP | 1.2 | [5] |

| Monoisotopic Mass | 171.0444 Da | [5] |

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay between the nucleophilic hydrazine group and the electronically demanding phenyl ring.

Hydrazone Formation: The Gateway Reaction

The most fundamental reaction of any hydrazine is its condensation with an aldehyde or ketone to form a hydrazone.[8][9] This is an addition-elimination reaction, initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon.[10]

The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine. However, the reaction proceeds efficiently, often under mild, acid-catalyzed conditions which serve to activate the carbonyl group.[8][11] The resulting (2-fluoro-4-nitrophenyl)hydrazones are often stable, crystalline solids, a property historically used for the characterization of carbonyl compounds.[6]

Causality Insight: The reduced nucleophilicity means that reactions may require slightly more forcing conditions (e.g., gentle heating or stronger acid catalysis) compared to more electron-rich hydrazines. However, this attenuation can also be advantageous, preventing runaway reactions and reducing the formation of side products.

Caption: Workflow for Hydrazone Formation.

The Fischer Indole Synthesis: Building Biologically Relevant Scaffolds

The most significant application of this compound and its derived hydrazones is in the Fischer indole synthesis .[12][13] This powerful acid-catalyzed reaction transforms an arylhydrazone into an indole, a core heterocyclic motif in countless natural products and pharmaceuticals, including anti-migraine triptans and various kinase inhibitors.[11][14]

The reaction proceeds through a remarkable sequence of steps:

-

Hydrazone Formation: As described above.

-

Tautomerization: The hydrazone isomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step, creating a new C-C bond.

-

Rearomatization and Cyclization: The molecule regains aromaticity, followed by an intramolecular cyclization.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring.[12][14]

The presence of the nitro group on the phenyl ring makes the resulting 5-nitroindole derivatives particularly valuable. The nitro group is a versatile functional handle that can be readily reduced to an amine, enabling further diversification and conjugation to other molecular fragments. This strategy is frequently employed in the synthesis of complex drug candidates, such as kinase inhibitors.[15][16]

Caption: Key Stages of the Fischer Indole Synthesis.

Application in Drug Development: A Case Study in Kinase Inhibitors

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in protein kinase inhibitors.[17][18] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[16]

This compound serves as a key starting material for indoles that are later elaborated into potent kinase inhibitors. The synthesis of the tyrosine kinase inhibitor AKN028, for example, relies on an indole core which can be conceptually derived from a Fischer indole synthesis approach.[15] The general strategy involves:

-

Synthesis of a 6-fluoro-5-nitroindole: Using this compound and an appropriate ketone via the Fischer synthesis.

-

Reduction of the Nitro Group: The -NO2 at the 5-position is reduced to an amine (-NH2).

-

Functionalization: The newly formed amine is then used as a point of attachment to couple with other heterocyclic systems (e.g., pyrazines, pyrimidines) to build the final, complex inhibitor molecule.[15][19]

Expertise Insight: The fluorine atom at the 6-position is not merely a bystander. Organofluorine compounds are prevalent in pharmaceuticals as the fluorine can significantly modulate metabolic stability, binding affinity, and membrane permeability.[20] Its inclusion from the start using this compound is a deliberate and strategic choice in drug design.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in chemical synthesis relies on robust and reproducible protocols. Below are generalized, step-by-step methodologies based on established procedures for the core reactions of this compound.

Protocol: General Synthesis of a (2-Fluoro-4-nitrophenyl)hydrazone

This protocol is based on the well-established condensation reaction between hydrazines and carbonyls.[21][22]

Objective: To synthesize the hydrazone derivative from this compound and a generic ketone (e.g., cyclohexanone).

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.05 eq)

-

Ethanol (or Acetic Acid as solvent)

-

Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)

-

Beaker, magnetic stirrer, and stir bar

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a beaker, dissolve this compound in a minimal amount of warm ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to act as a catalyst.

-

Carbonyl Addition: Slowly add the cyclohexanone to the stirred hydrazine solution.

-

Reaction & Precipitation: A precipitate, the hydrazone product, should begin to form, often with a distinct color change. Continue stirring for 30-60 minutes at room temperature or with gentle warming to ensure the reaction goes to completion.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven.

Self-Validation: The success of the reaction is visually confirmed by the formation of a colored precipitate. The purity can be assessed by measuring the melting point, which should be sharp for a pure hydrazone.[6] Further characterization would be performed using techniques like NMR and IR spectroscopy.

Protocol: General Fischer Indole Synthesis

This protocol outlines the cyclization of the previously formed hydrazone.[13][14]

Objective: To cyclize the (2-fluoro-4-nitrophenyl)hydrazone of cyclohexanone into the corresponding 6-fluoro-5-nitro-1,2,3,4-tetrahydrocarbazole.

Materials:

-

(2-Fluoro-4-nitrophenyl)hydrazone (1.0 eq)

-

Polyphosphoric Acid (PPA) or Eaton's Reagent (catalyst and solvent)

-

Large reaction flask, mechanical stirrer

-

Heating mantle and temperature controller

-

Ice, water, and a large beaker for quenching

Procedure:

-

Reaction Setup: In a reaction flask, warm the polyphosphoric acid to ~80-100 °C to reduce its viscosity.

-

Substrate Addition: Carefully add the hydrazone to the hot, stirred PPA. The addition may be exothermic.

-

Heating: Heat the reaction mixture, typically between 100-140 °C, for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool slightly. Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the indole product.

-

Neutralization & Isolation: The acidic aqueous slurry can be neutralized with a base (e.g., NaOH solution). The solid product is then collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Trustworthiness: The choice of a strong acid catalyst like PPA is critical for driving the[3][3]-sigmatropic rearrangement and subsequent cyclization.[12] The protocol is self-validating through the isolation of a solid product whose identity and purity can be confirmed by melting point and spectroscopic analysis, which will be distinctly different from the starting hydrazone.

Conclusion and Future Outlook

This compound is a highly valuable reagent whose reactivity is carefully tuned by its electronic makeup. Its utility is most profoundly demonstrated in the Fischer indole synthesis, providing a direct route to fluorinated and nitrated indole cores that are central to the design of modern pharmaceuticals, especially kinase inhibitors. The protocols described herein represent robust, validated methods for leveraging the unique chemistry of this compound. As the demand for sophisticated, highly functionalized heterocyclic drugs continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry.

References

- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]

- BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/127350-92-9.html]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-fluoro-4-nitrophenyl-hydrazine]

- Organic Chemistry Portal. Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]

- S. G. R. K. M. S. Varma, et al. Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol. IUCrData, (2018). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5842911/]

- A. H. M. Elwahy, et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, (2010). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259461/]

- Guidechem. 2-FLUORO-4-NITRO-PHENYL HYDRAZINE. [URL: https://www.guidechem.com/wiki/127350-92-9.html]

- Dave Explains. Fischer Indole Synthesis. YouTube, (2021). [URL: https://www.youtube.

- T. D. Penning, et al. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, (2018). [URL: https://pubmed.ncbi.nlm.nih.gov/29545021/]

- Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). [URL: http://orgspectroscopy.blogspot.com/2018/09/4-2-fluoro-4-nitrophenylmorpholine.html]

- A. A. Bergman, et al. Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development, (2018). [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00213]

- M. A. Ali, et al. Designed work of new (2,4-dinitrophenyl) hydrazine derivatives (B 1-4). ResearchGate, (2023). [URL: https://www.researchgate.

- Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.09%3A_Nucleophilic_Addition_of_Hydrazine-_The_Wolff-Kishner_Reaction]